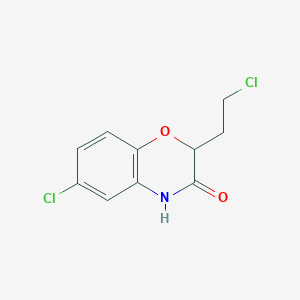
6-chloro-2-(2-chloroethyl)-2H-1,4-benzoxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(2-chloroethyl)-2H-1,4-benzoxazin-3(4H)-one, also known as 6-chloro-2-(2-chloroethyl)-2H-1,4-benzoxazin-3-one, is a heterocyclic compound that has been widely studied for its potential biological and medical applications. It is a highly active compound with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer activities. In addition, this compound has been studied for its potential use in drug development, as it has been shown to bind to certain proteins and enzymes. In
Wissenschaftliche Forschungsanwendungen
Bromination and Nitration of Benzoxazinones
Benzoxazinones, including 6-chloro analogues, undergo selective bromination and nitration, expanding their utility in synthetic organic chemistry. These reactions enable the introduction of functional groups, facilitating further chemical modifications and the synthesis of novel compounds with potential applications in developing new materials and bioactive molecules (Hanson, Richards, & Rozas, 2003).
Allelochemicals and Agricultural Applications
Benzoxazinones, including those derived from natural sources such as maize and rye, exhibit significant allelopathic activities, including phytotoxic, antimicrobial, and insecticidal properties. These compounds have been explored for their potential agronomic utility, particularly in natural herbicide development and as a means of pest control, highlighting their importance in sustainable agriculture (Macias et al., 2006).
Ecological Role and Bioactivity
The bioactivity and ecological roles of benzoxazinones, such as their phytotoxic, antifungal, antimicrobial, and antifeedant effects, have been extensively studied. These compounds and their derivatives are considered promising leads for natural herbicide models and pharmaceutical development, given their natural origin and bioactivity profile (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Synthesis and Chemical Diversity
Research into the synthesis of benzoxazinyl derivatives, including those with antimicrobial and antioxidant properties, has led to the development of new methodologies that enhance the chemical diversity and potential applications of these compounds in the pharmaceutical industry. Such synthetic advancements facilitate the exploration of benzoxazinones in new therapeutic contexts (Sonia et al., 2013).
Antimycobacterial Agents
The synthesis and evaluation of benzoxazinone derivatives as antimycobacterial agents underscore their potential in addressing infectious diseases. The structural modification of benzoxazinones has led to compounds with significant activity against various Mycobacterium species, contributing to the search for new treatments for tuberculosis and related infections (Waisser et al., 2000).
Eigenschaften
IUPAC Name |
6-chloro-2-(2-chloroethyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2/c11-4-3-9-10(14)13-7-5-6(12)1-2-8(7)15-9/h1-2,5,9H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRBFRKMIRXEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C(O2)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

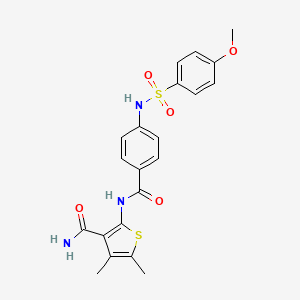
![N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide](/img/structure/B2628775.png)
![3-[(4-tert-butylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2628779.png)
![(4As,6aS,6bR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2628780.png)
![N-[(1S)-1-cyanoethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B2628781.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2628783.png)
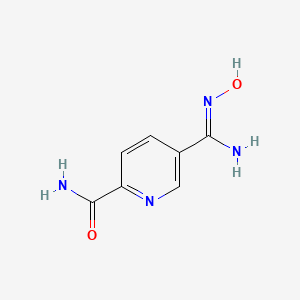
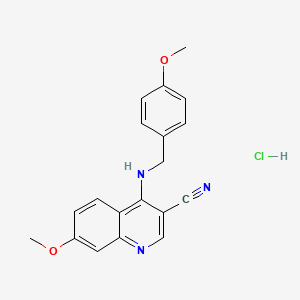
![2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2628787.png)

![2-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2628789.png)
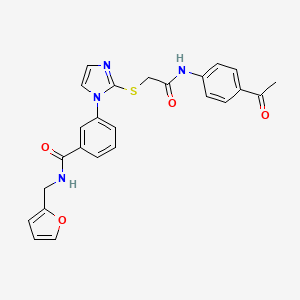
![4-[(cyanoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B2628793.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2628794.png)